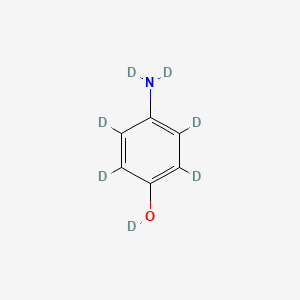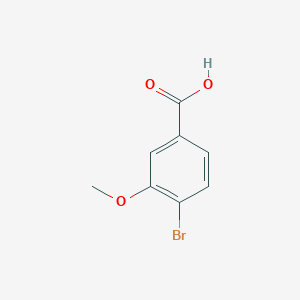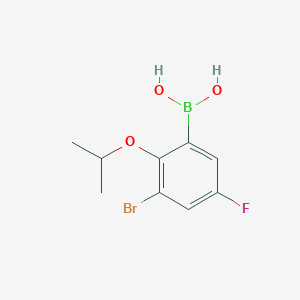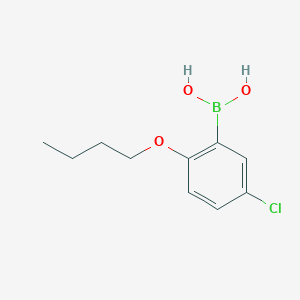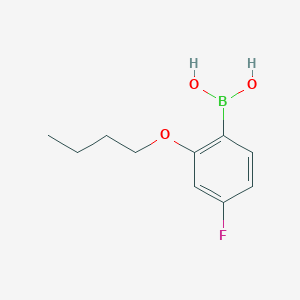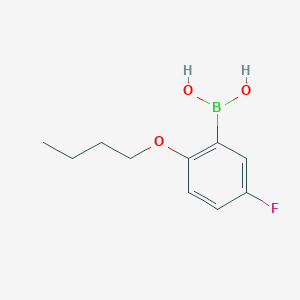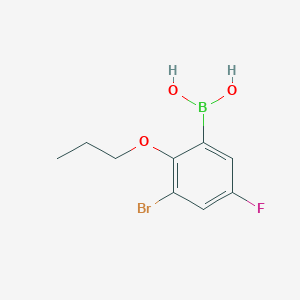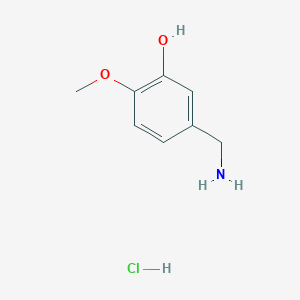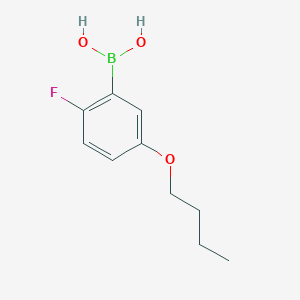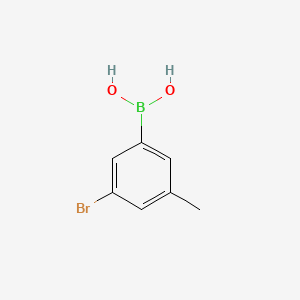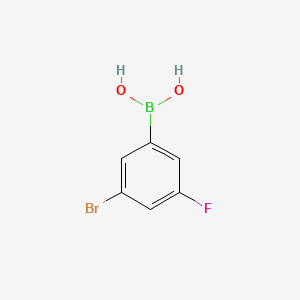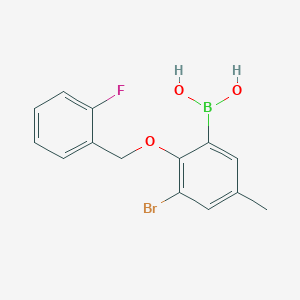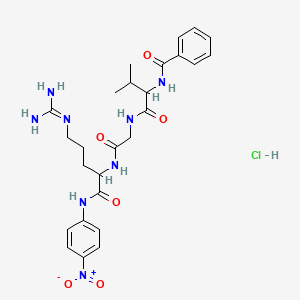
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride
Descripción general
Descripción
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a chromogenic substrate for proteolytic enzymes such as trypsin and amidase . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Molecular Structure Analysis
The empirical formula of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is C26H34N8O6 · HCl . Its molecular weight is 591.06 .
Chemical Reactions Analysis
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . The hydrolysis of this compound at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” are as follows: It has a molecular weight of 591.059 . Its boiling point is 988.9ºC at 760 mmHg . The flash point is 551.8ºC . Unfortunately, the density and melting point are not available .
Aplicaciones Científicas De Investigación
“N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride” is a protease substrate . Protease substrates are compounds that are used in research to measure the activity of protease enzymes. These enzymes are responsible for breaking down proteins into their constituent amino acids, a process that is essential for many biological functions.
In a study published in the journal “Molecules”, this compound was used to evaluate the substrate profile of plasma proteases . The researchers used two nano-LC-ESI-MS/MS methods: Multiplex substrate profiling by mass spectrometry (MSP-MS) and shotgun peptidomics. MSP-MS quantifies plasma protease activity in vitro using a global and unbiased library of synthetic peptide reporter substrates, and shotgun peptidomics quantifies protein degradation products that have been generated in vivo by proteases .
The study found that these assays provide a significant advantage over traditional approaches, such as fluorogenic peptide reporter substrates, because they can detect active plasma proteases in a global and unbiased manner .
-
Trypsin-like Enzyme Activity Assay
-
Thrombin and Batroxobin Activity Assay
-
Fibrinolytic Enzyme Activity Assay
-
Chymotrypsin and Trypsin Activity Assay
-
Serine Protease and Fibrinogenolytic Assays
-
Trypsin-like Enzyme Activity Assay in Hyphae
-
Thrombin and Batroxobin Activity Assay
-
Fibrinolytic Enzyme Activity Assay
-
Chymotrypsin and Trypsin Activity Assay
-
Serine Protease and Fibrinogenolytic Assays
Safety And Hazards
Propiedades
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRHUKHWCVSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585087 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride | |
CAS RN |
64815-80-1 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



